GNE-555 GNE-555 GNE-555 is a novel, orally bioavailable, potent and selective mTOR inhibitor with potential anticancer activity. GNE-55 exhibited single-digit nanomolar mTOR cellular activity, excellent kinase selectivity, highly desirable free drug clearance, and excellent oral exposure in both mouse and dog. Furthermore, GNE-555 displayed similar efficacy at less than half the dose of GDC-0349 in a 14-day tumor growth inhibition study.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1570742
InChI: InChI=1S/C26H34N6O3/c1-3-27-26(33)28-18-6-4-17(5-7-18)24-29-23-21(25(30-24)31-10-11-34-13-16(31)2)12-19-8-9-22(23)32(19)20-14-35-15-20/h4-7,16,19-20,22H,3,8-15H2,1-2H3,(H2,27,28,33)/t16-,19-,22+/m0/s1
SMILES: O=C(NC1=CC=C(C2=NC(N3[C@@H](C)COCC3)=C(C[C@]4([H])CC[C@@]5([H])N4C6COC6)C5=N2)C=C1)NCC
Molecular Formula: C26H34N6O3
Molecular Weight: 478.59

GNE-555

CAS No.:

Cat. No.: VC1570742

Molecular Formula: C26H34N6O3

Molecular Weight: 478.59

Purity: >98%

* For research use only. Not for human or veterinary use.

GNE-555 -

Specification

Molecular Formula C26H34N6O3
Molecular Weight 478.59
IUPAC Name 1-ethyl-3-(4-((6S,9R)-4-((S)-3-methylmorpholino)-10-(oxetan-3-yl)-6,7,8,9-tetrahydro-5H-6,9-epiminocyclohepta[d]pyrimidin-2-yl)phenyl)urea
Standard InChI InChI=1S/C26H34N6O3/c1-3-27-26(33)28-18-6-4-17(5-7-18)24-29-23-21(25(30-24)31-10-11-34-13-16(31)2)12-19-8-9-22(23)32(19)20-14-35-15-20/h4-7,16,19-20,22H,3,8-15H2,1-2H3,(H2,27,28,33)/t16-,19-,22+/m0/s1
Standard InChI Key NHJAMHLWORQRFH-XWFZLUIHSA-N
SMILES O=C(NC1=CC=C(C2=NC(N3[C@@H](C)COCC3)=C(C[C@]4([H])CC[C@@]5([H])N4C6COC6)C5=N2)C=C1)NCC
Appearance Solid powder

Introduction

Chemical Properties and Structure

GNE-555 belongs to the pyrimidoaminotropane class of compounds, which provides a structural framework optimized for interaction with the mTOR kinase domain . The compound possesses the following key chemical characteristics:

PropertyValue
Molecular FormulaC₂₆H₃₄N₆O₃
Molecular Weight478.59
CAS Number1428902-71-9
TargetmTOR
PathwayPI3K/Akt/mTOR

The structural design of GNE-555 incorporates specific molecular features that enhance its binding affinity to the ATP-binding site of the mTOR kinase domain, which is essential for its inhibitory activity . The compound's unique chemical architecture contributes to its remarkable potency and selectivity profile, with minimal cross-reactivity with other kinases .

For research purposes, GNE-555 requires specific storage conditions to maintain its stability and efficacy. The recommended storage guidelines include maintaining powder forms at -20°C for up to three years and solutions at -80°C for up to one year, with shipping recommended on blue ice to preserve activity .

Mechanism of Action

GNE-555 operates through a well-defined mechanism as a selective inhibitor of mTOR kinase. The compound's primary mode of action involves:

  • Direct binding to the ATP-binding site of the mTOR kinase domain

  • Inhibition of kinase activity with exceptionally high potency (Ki=1.5 nM)

  • Disruption of downstream signaling pathways controlling protein synthesis and cell cycle progression

The compound's selectivity for mTOR is particularly significant, as it minimizes off-target effects that often complicate the therapeutic application of kinase inhibitors. GNE-555 demonstrates specific inhibition of mTORC1 in human NCI-PC3 cells, as evidenced by the suppression of p70S6K phosphorylation . This selective inhibition of the mTOR pathway represents an important mechanism for its antiproliferative effects in cancer cells.

Pharmacological Properties

GNE-555 possesses several advantageous pharmacological properties that enhance its potential as both a research tool and therapeutic candidate:

Potency and Selectivity

The compound exhibits exceptional potency as an mTOR inhibitor with a Ki value of 1.5 nM, indicating very strong binding affinity to its target . This high potency allows for effective inhibition of mTOR signaling at low concentrations, potentially minimizing adverse effects associated with higher dosages.

Metabolic Stability and Bioavailability

Among the most notable features of GNE-555 is its metabolic stability, which contributes to a favorable pharmacokinetic profile . The compound was specifically designed to address metabolic liabilities observed with previous mTOR inhibitors, particularly regarding CYP3A4-mediated metabolism .

GNE-555 demonstrates good oral bioavailability, an essential characteristic for potential clinical applications as it determines how effectively the compound can be administered through oral dosing regimens . This property is particularly valuable for chronic treatment protocols often required in cancer therapeutics.

Biological Activity and Efficacy

The biological effects of GNE-555 have been characterized through multiple experimental models, demonstrating significant activity relevant to cancer research and potential therapeutic applications.

Antiproliferative Effects

GNE-555 exhibits potent antiproliferative activity against multiple cancer cell lines, with particularly notable efficacy against:

Cancer Cell LineOriginObserved Effect
PC3Prostate cancerSignificant inhibition of proliferation
MCF-7Breast cancerSignificant inhibition of proliferation

These antiproliferative effects are consistent with the compound's mechanism of action in inhibiting the mTOR pathway, which plays a critical role in regulating cell growth and division .

Pathway Inhibition Profile

The specificity of GNE-555's activity is demonstrated through its effects on the mTOR signaling cascade. Experimental evidence confirms that the compound effectively inhibits mTORC1 activity, as measured by suppression of p70S6K phosphorylation in human NCI-PC3 cells . This specific pathway inhibition is critical for its antiproliferative effects and represents a well-defined molecular mechanism of action.

Development History

The development of GNE-555 represents a deliberate evolution in mTOR inhibitor design, building upon previous generations of compounds to address specific limitations and enhance therapeutic potential. The compound (also referred to as compound 20 in some research literature) emerged from efforts to improve upon tetrahydroquinazoline (THQ) mTOR inhibitors, including the clinical candidate GDC-0349 .

The development strategy for GNE-555 focused on achieving multiple objectives to enhance its pharmacological profile:

  • Attenuating CYP3A4 time-dependent inhibition commonly observed with the THQ scaffold

  • Maintaining or improving aqueous solubility and oral absorption

  • Reducing free drug clearance

  • Selectively increasing mTOR potency

By employing a pyrimidoaminotropane-based core structure, researchers successfully addressed these goals, culminating in a compound with superior characteristics compared to its predecessors . This strategic design approach illustrates the rational development process that led to GNE-555's advantageous properties.

Comparative Analysis with Other mTOR Inhibitors

While detailed comparative data is limited in the available research, GNE-555 can be contextualized within the broader landscape of mTOR inhibitors. The compound was specifically developed to address limitations observed with previous mTOR-targeting agents, suggesting potential advantages over earlier generations of inhibitors .

CompoundMechanismDistinguishing FeaturesDevelopment Status
Rapamycin (Sirolimus)Non-selective mTOR inhibitorNatural product with immunosuppressive propertiesFDA-approved for several indications
EverolimusSelective mTOR inhibitorUsed clinically for renal transplant rejectionFDA-approved
TemsirolimusNon-selective mTOR inhibitorApproved for renal cell carcinomaFDA-approved
AZD8055Dual mTORC1/mTORC2 inhibitorEnhanced efficacy against tumorsInvestigational
GNE-555Selective mTOR inhibitorHigh potency (Ki=1.5 nM), metabolic stability, good oral bioavailabilityResearch compound

GNE-555's high selectivity for mTOR, coupled with its favorable pharmacokinetic properties, positions it as a potentially significant advancement in this therapeutic class .

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